
N-(2,2-dimethoxyethyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethoxyethyl)-2-fluorobenzamide, also known as DBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
Mechanism of Action
N-(2,2-dimethoxyethyl)-2-fluorobenzamide works by binding to the catalytic domain of PARP-1, which prevents it from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. Additionally, N-(2,2-dimethoxyethyl)-2-fluorobenzamide has been found to inhibit the activation of NF-κB, a protein that is involved in inflammation.
Biochemical and Physiological Effects:
N-(2,2-dimethoxyethyl)-2-fluorobenzamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2,2-dimethoxyethyl)-2-fluorobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,2-dimethoxyethyl)-2-fluorobenzamide in lab experiments is its specificity for PARP-1, which allows for targeted inhibition of this protein. Additionally, N-(2,2-dimethoxyethyl)-2-fluorobenzamide has been found to have low toxicity in animal studies. However, one limitation of using N-(2,2-dimethoxyethyl)-2-fluorobenzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(2,2-dimethoxyethyl)-2-fluorobenzamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the optimal dosing and administration of N-(2,2-dimethoxyethyl)-2-fluorobenzamide in cancer treatment. Finally, there is potential for the development of new derivatives of N-(2,2-dimethoxyethyl)-2-fluorobenzamide with improved solubility and bioavailability.
Synthesis Methods
N-(2,2-dimethoxyethyl)-2-fluorobenzamide can be synthesized using a multistep process that involves the reaction of 2-fluorobenzoic acid with 2,2-dimethoxyethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with ammonia to form N-(2,2-dimethoxyethyl)-2-fluorobenzamide.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-2-fluorobenzamide has been shown to have potential applications in biomedical research. It has been found to inhibit the activity of a protein called PARP-1, which is involved in DNA repair. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy. Additionally, N-(2,2-dimethoxyethyl)-2-fluorobenzamide has been found to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for conditions such as Alzheimer's disease and multiple sclerosis.
properties
Molecular Formula |
C11H14FNO3 |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-fluorobenzamide |
InChI |
InChI=1S/C11H14FNO3/c1-15-10(16-2)7-13-11(14)8-5-3-4-6-9(8)12/h3-6,10H,7H2,1-2H3,(H,13,14) |
InChI Key |
CMUHYNAQINYHFQ-UHFFFAOYSA-N |
SMILES |
COC(CNC(=O)C1=CC=CC=C1F)OC |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



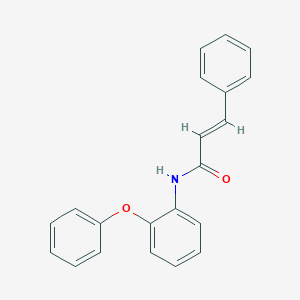

![2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B290684.png)
![4-({4-[(Cyclohexylcarbonyl)oxy]phenyl}sulfanyl)phenyl cyclohexanecarboxylate](/img/structure/B290688.png)
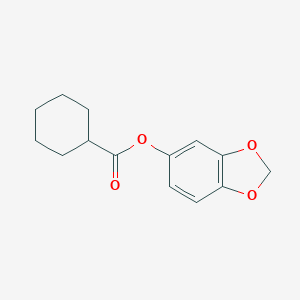
![4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B290691.png)
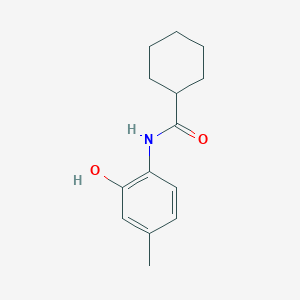
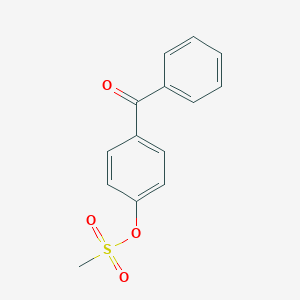
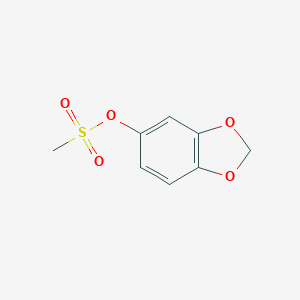
![4-({4-[(Methylsulfonyl)oxy]phenyl}sulfanyl)phenyl methanesulfonate](/img/structure/B290699.png)



![3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B290704.png)